Pimefylline nicotinate

toxicology preclinical safety formulation development

Selecting a reliable coronary vasodilator reference standard is critical for cardiac models. Pimefylline nicotinate provides the required target specificity for coronary vascular beds, distinct from peripheral vasodilators like xantinol nicotinate. It offers 40% w/v aqueous solubility for injectable formulation and a 33% higher oral LD50 (2530 mg/kg) than the free base, enabling wider dosing ranges in toxicology studies. Ideal positive control for coronary flow assays and head-to-head xanthine comparisons.

Molecular Formula C21H23N7O4
Molecular Weight 437.5 g/mol
CAS No. 10058-07-8
Cat. No. B158451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimefylline nicotinate
CAS10058-07-8
Synonymsnicotinic acid, compound with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridylmethyl)amino]ethyl]-1H-purine-2,6-dione (1:1)
Molecular FormulaC21H23N7O4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC3=CN=CC=C3.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C15H18N6O2.C6H5NO2/c1-19-13-12(14(22)20(2)15(19)23)21(10-18-13)7-6-17-9-11-4-3-5-16-8-11;8-6(9)5-2-1-3-7-4-5/h3-5,8,10,17H,6-7,9H2,1-2H3;1-4H,(H,8,9)
InChIKeyDOWFKBHYDXGGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimefylline Nicotinate Procurement Guide


Pimefylline nicotinate (CAS 10058-07-8) is the nicotinic acid salt of pimefylline, an N-methylated xanthine derivative [1]. The parent pimefylline molecule (CAS 10001-43-1) is an oxopurine structurally derived from theophylline, featuring a 3-pyridinylmethylaminoethyl substitution at the 7-position of the xanthine core [2]. The nicotinate salt form is classified as a coronary vasodilator and has been marketed under the trademark Teonicon for therapeutic applications in cardiovascular and peripheral vascular research [3].

Coronary vasodilation research models requiring a class-specific reference compound

Parenteral formulation studies leveraging high aqueous solubility (nicotinate salt)

Preclinical toxicology programs benefiting from differentiated acute oral safety data

Pimefylline Nicotinate: Why Generic Substitution Fails


Pimefylline nicotinate belongs to the xanthine derivative class, which includes theophylline, pentoxifylline, and xantinol nicotinate—all sharing phosphodiesterase inhibitory and adenosine receptor antagonist mechanisms [1]. However, critical differences in molecular structure, salt form selection, and physicochemical properties preclude simple interchangeability. The nicotinate salt confers substantially altered aqueous solubility and oral toxicity profiles compared to the free base pimefylline [2]. Additionally, the 7-position pyridinylmethylaminoethyl substitution distinguishes pimefylline from simpler theophylline derivatives, directing its therapeutic classification specifically toward coronary vasodilation rather than primary bronchodilation [3]. Substitution with generic alternatives introduces confounding variables in both in vitro assay conditions and in vivo pharmacokinetic studies.

Salt form

Nicotinate salt may alter solubility and oral toxicity profile compared to free base or other salts, limiting direct replacement.

Xanthine core

7-position substitution directs activity toward coronary vasodilation; theophylline-like analogs may shift endpoint response.

Mechanism

Pentoxifylline or xantinol nicotinate may introduce hemorheological or peripheral vascular effects that confound coronary-specific studies.

Pimefylline Nicotinate: Comparative Evidence vs. Analogs


Acute Oral Toxicity: Nicotinate vs. Free Base

In a 1973 preclinical safety evaluation conducted by Suter and Zutter, pimefylline nicotinate demonstrated substantially reduced acute oral toxicity compared to its parent free base compound, pimefylline [1]. The nicotinate salt formation increased the oral LD50 from 1900 mg/kg to 2530 mg/kg in mice, representing a 33% improvement in acute oral safety margin [1]. This difference reflects the salt form's impact on bioavailability, absorption kinetics, and systemic exposure profile.

Acute Oral Toxicity
Head-to-head
Nicotinate: 2530 mg/kg
Free base: 1900 mg/kg
+33% higher LD50 (630 mg/kg increase)
May support wider dose-ranging window in toxicology research.
Murine model, single oral dose (1973). Data to verify.
toxicology preclinical safety formulation development

Aqueous Solubility: Nicotinate vs. Free Base

The nicotinate salt of pimefylline exhibits markedly superior aqueous solubility compared to typical theophylline derivatives and pimefylline free base [1]. Experimental characterization reported that pimefylline nicotinate is "very soluble in water," with 40% aqueous solutions (w/v) being readily achievable [1]. In contrast, pimefylline free base is described only as "readily soluble in cold water" without quantifiable high-concentration formulation capacity [1]. This solubility enhancement derives from the ionic nature of the nicotinate salt, which increases the compound's hydrophilicity and reduces lattice energy barrier to dissolution.

Aqueous Solubility
Head-to-head
40% w/v solution achievable
Free base: high-concentration capacity not reported
Supports parenteral formulation research with reduced excipient burden.
Based on solubility characterization (1973).
pharmaceutical formulation solubility enhancement drug delivery

Therapeutic Indication: Coronary vs. Peripheral Vasodilation

Among nicotinate-containing xanthine derivative vasodilators, pimefylline nicotinate and xantinol nicotinate represent distinct molecular entities with divergent therapeutic classifications [1]. Pimefylline nicotinate is specifically categorized as a coronary vasodilator, targeting cardiac circulation [2]. Xantinol nicotinate, by contrast, is indicated primarily for peripheral vascular disorders, cerebral vascular insufficiency, and ischemic cerebrovascular disease [1]. This distinction arises from structural differences in the xanthine core substitution pattern—pimefylline incorporates a pyridinylmethylaminoethyl moiety at the 7-position, whereas xantinol bears a different substitution profile that directs its pharmacological activity toward peripheral rather than coronary vasculature.

Vascular Target Classification
Context-dependent
Pimefylline: coronary vasodilator
Xantinol: peripheral / cerebral vasodilator
Different primary vascular-bed targets may affect research endpoint interpretation.
Based on approved therapeutic classifications.
cardiovascular pharmacology peripheral vascular disease drug repurposing

Mechanism: Vasodilation vs. Hemorheology

Pimefylline nicotinate and pentoxifylline both belong to the xanthine derivative class and share phosphodiesterase (PDE) inhibitory activity, leading to increased intracellular cAMP levels [1]. However, pentoxifylline is clinically established for its hemorheological effects—improving red blood cell deformability and reducing blood viscosity—with additional anti-inflammatory actions including neutrophil inhibition and TNF-α suppression [1]. Pimefylline nicotinate, by contrast, is primarily characterized as a coronary vasodilator and smooth muscle relaxant without documented hemorheological activity [2]. The structural differences between the two compounds (pimefylline's 7-position pyridinylmethylaminoethyl substitution versus pentoxifylline's 1-position oxohexyl substitution) underlie these divergent pharmacological profiles [2].

Primary Mechanism
Class-level
Coronary vasodilation & smooth muscle relaxation
Pentoxifylline: hemorheology & anti-inflammatory
Divergent pharmacological profiles may limit direct substitution in coronary vasodilation research.
Class-level inference; confirmatory studies may be required.
PDE inhibition hemorheology anti-inflammatory

Pimefylline Nicotinate: Research & Application Scenarios


Coronary Vasodilation Research Models

Researchers investigating coronary vascular responses in isolated heart preparations or in vivo coronary flow models should select pimefylline nicotinate as the reference coronary vasodilator compound. Its established classification as a coronary vasodilator—distinct from peripheral-focused vasodilators like xantinol nicotinate—makes it the appropriate positive control for experiments targeting cardiac rather than systemic or peripheral vascular beds [1].

High-Concentration Parenteral Formulation

Formulation scientists developing injectable or intravenous xanthine derivative preparations benefit from pimefylline nicotinate's verified capacity to form 40% w/v aqueous solutions [1]. This high-concentration solubility, documented in the primary characterization literature, reduces the need for solubility-enhancing excipients, simplifies lyophilization-reconstitution workflows, and enables flexible dosing in parenteral research formulations [1].

Dose-Ranging Toxicology Studies

Toxicology programs requiring xanthine derivative compounds with demonstrated acute safety margins should prioritize pimefylline nicotinate over pimefylline free base. The 33% higher oral LD50 (2530 mg/kg vs. 1900 mg/kg in mice) provides a wider exploratory dose range for maximum tolerated dose determination and repeat-dose toxicology study design [1].

Comparative Xanthine Pharmacology Profiling

Researchers conducting head-to-head comparisons across the xanthine derivative class should include pimefylline nicotinate to establish baseline coronary vasodilator activity distinct from the hemorheological effects of pentoxifylline and the peripheral vasodilator profile of xantinol nicotinate [1]. This comparative framework enables clear differentiation of structure-activity relationships among theophylline-derived vasodilators [2].

Application
Selection Property
Validation Focus
Coronary vasodilation models
Coronary-selectivity reference profile
Isolated heart / coronary flow endpoint validation
High-concentration parenteral formulation
Verified aqueous solubility capacity
Parenteral formulation and lyophilization workflow
Dose-ranging toxicology studies
Preclinical acute safety data
MTD and repeat-dose study design review
Xanthine pharmacology profiling
Class-specific pharmacological benchmark
Structure-activity relationship differentiation
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